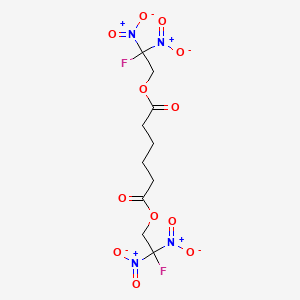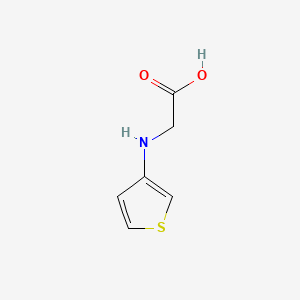![molecular formula C10H13IN4 B12644908 IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)-](/img/structure/B12644908.png)
IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)- is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their diverse applications in medicinal chemistry, materials science, and other fields. The presence of iodine and methyl groups in its structure makes it a unique compound with specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)- typically involves the use of molecular iodine and alkylamines. A transition-metal-free sp3 C–H amination reaction has been established for the synthesis of imidazo[1,5-a]pyrazines. This method employs molecular iodine from 2-pyridyl ketones and alkylamines in the presence of sodium acetate (NaOAc) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of scalable synthetic routes involving readily available starting materials and mild reaction conditions is likely to be preferred for large-scale production.
Chemical Reactions Analysis
Types of Reactions
IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium iodide in acetone or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyrazin-8-aMine derivatives with different functional groups, while substitution reactions can introduce various substituents at the iodine position.
Scientific Research Applications
IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)- has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for the development of new drugs with potential therapeutic applications.
Materials Science: Employed in the synthesis of luminescent materials for optoelectronic devices and sensors.
Biology: Investigated for its antimicrobial properties and potential use in treating infectious diseases.
Mechanism of Action
The mechanism of action of IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)- can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its activity against multidrug-resistant tuberculosis.
Imidazo[1,5-a]pyridine: Used in the synthesis of luminescent materials and as π-accepting carbene ligands.
The uniqueness of IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)- lies in its specific substitution pattern and the presence of iodine, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H13IN4 |
|---|---|
Molecular Weight |
316.14 g/mol |
IUPAC Name |
1-iodo-N-methyl-3-propan-2-ylimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C10H13IN4/c1-6(2)10-14-8(11)7-9(12-3)13-4-5-15(7)10/h4-6H,1-3H3,(H,12,13) |
InChI Key |
FFYADWJNZLZFQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C2N1C=CN=C2NC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Benzenediol, 4-[2-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12644834.png)

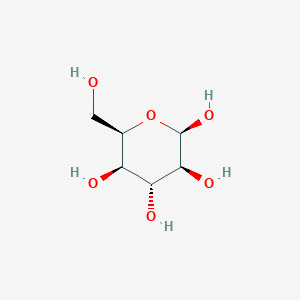
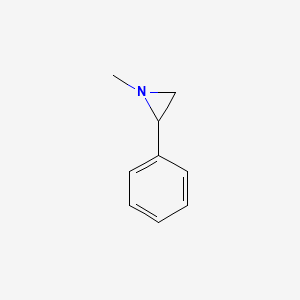

![5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]-](/img/structure/B12644877.png)
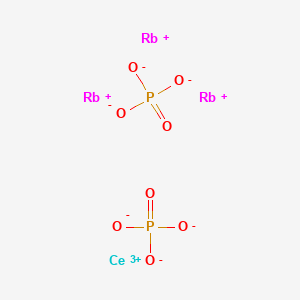
![1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one](/img/structure/B12644881.png)

